N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine
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Description
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be confirmed by physicochemical properties and spectral data (IR, NMR, Mass and elemental analyses)1.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives often involve condensation, cyclization, and methylation2.
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined using various analytical techniques. However, specific information on “N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine” is not available.Safety And Hazards
Future Directions
The future directions in the research of pyrimidine derivatives involve the design and synthesis of new compounds with potential therapeutic applications4. These compounds are valuable for medical applications and are being studied in the development of new therapies4.
Please note that this information is general and may not apply to “N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine”. For specific information, further research is needed.
properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-19-14(3-6-20-7-4-14)9-16-13-11-2-5-15-8-12(11)17-10-18-13/h2,5,8,10H,3-4,6-7,9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXXIAYVZWIEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC2=NC=NC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine |
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